Cas no 659729-80-3 (3-Amino-8-hydroxyquinoxalin-2(1H)-one)

3-Amino-8-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound featuring both amino and hydroxyl functional groups on a quinoxalinone scaffold. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The presence of multiple donor sites (N and O) enhances its chelating properties, useful in metal complexation studies. Its fused aromatic system contributes to stability while allowing for selective functionalization. The compound is often employed in the synthesis of bioactive molecules due to its ability to participate in diverse chemical transformations, including cyclizations and cross-coupling reactions. Proper handling is advised due to potential sensitivity to light and moisture.
3-Amino-8-hydroxyquinoxalin-2(1H)-one structure
659729-80-3 structure
Product Name:3-Amino-8-hydroxyquinoxalin-2(1H)-one
CAS No:659729-80-3
MF:C8H7N3O2
MW:177.160081148148
CID:962884
PubChem ID:16747959
Update Time:2025-06-14

3-Amino-8-hydroxyquinoxalin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-8-hydroxyquinoxalin-2(1H)-one
    • 2(1H)-Quinoxalinone,3-amino-8-hydroxy-(9CI)
    • 3-amino-8-hydroxy-1H-quinoxalin-2-one
    • 3-Amino-8-hydroxy-2(1H)-quinoxalinone
    • DTXSID60587786
    • SCHEMBL1043194
    • 659729-80-3
    • 3-Amino-8-hydroxy2(1H)-quinoxalinone
    • 3-amino-8-hydroxy-1,2-dihydroquinoxalin-2-one
    • DB-073684
    • Inchi: 1S/C8H7N3O2/c9-7-8(13)11-6-4(10-7)2-1-3-5(6)12/h1-3,12H,(H2,9,10)(H,11,13)
    • InChI Key: SJJYQFMKSQCRIY-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1NC(C(N)=N2)=O

Computed Properties

  • Exact Mass: 177.05400
  • Monoisotopic Mass: 177.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.686
  • Refractive Index: 1.779
  • PSA: 92.00000
  • LogP: 0.79210

3-Amino-8-hydroxyquinoxalin-2(1H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Amino-8-hydroxyquinoxalin-2(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449039246-1g
3-Amino-8-hydroxyquinoxalin-2(1H)-one
659729-80-3 95%
1g
$1121.48 2023-09-01
Chemenu
CM142022-1g
3-amino-8-hydroxyquinoxalin-2(1H)-one
659729-80-3 95%
1g
$1232 2021-08-05
Chemenu
CM142022-1g
3-amino-8-hydroxyquinoxalin-2(1H)-one
659729-80-3 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740141-1g
3-Amino-8-hydroxyquinoxalin-2(1h)-one
659729-80-3 98%
1g
¥10476.00 2024-05-04
Crysdot LLC
CD11077299-1g
3-Amino-8-hydroxyquinoxalin-2(1H)-one
659729-80-3 95+%
1g
$1307 2024-07-18

Additional information on 3-Amino-8-hydroxyquinoxalin-2(1H)-one

Comprehensive Overview of 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3): Properties, Applications, and Research Insights

3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoxaline derivative exhibits unique structural features, including an amino group and a hydroxyl group, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a building block for drug discovery, particularly in designing enzyme inhibitors and fluorescence probes due to its electron-rich aromatic system.

The compound’s molecular formula, C8H7N3O2, highlights its compact yet functionalized structure. Its solubility profile—moderate in polar solvents like DMSO and methanol—makes it suitable for various synthetic protocols. Recent studies emphasize its utility in chemo-sensing, where it acts as a selective binder for metal ions, aligning with the growing demand for environmental monitoring tools. This aligns with trending searches on "green chemistry" and "sustainable analytical methods", reflecting broader industrial priorities.

In the context of medicinal chemistry, 3-Amino-8-hydroxyquinoxalin-2(1H)-one serves as a precursor for antimicrobial agents and anti-inflammatory compounds. Its mechanism often involves hydrogen bonding and π-stacking interactions, critical for target engagement. Online queries such as "new antibiotic scaffolds 2024" or "quinoxaline-based therapeutics" underscore the public interest in novel drug candidates, positioning this compound as a relevant subject for discussion.

From a synthetic perspective, the compound’s crystallinity and thermal stability (decomposing above 250°C) make it valuable for material science applications, including organic electronics. Its ability to form coordination polymers has been explored in optoelectronic devices, resonating with searches like "organic semiconductors" and "flexible electronics materials". These attributes align with the push toward renewable energy technologies, a hotspot in current scientific discourse.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 3-Amino-8-hydroxyquinoxalin-2(1H)-one, ensuring purity for research use. The compound’s UV-Vis absorption peaks (typically 300–400 nm) further support its role in photodynamic therapy research, a trending topic in cancer treatment innovations. FAQs like "how to analyze quinoxaline derivatives" or "photocatalyst design principles" reflect practical user concerns addressed by such data.

In summary, 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS No. 659729-80-3) exemplifies the intersection of multidisciplinary research, bridging gaps between pharmaceuticals, materials engineering, and environmental science. Its adaptability to diverse applications—from biomedical imaging to smart materials—ensures its relevance in both academic and industrial settings. As interest in tailored molecular designs grows, this compound remains a compelling case study for innovation.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent